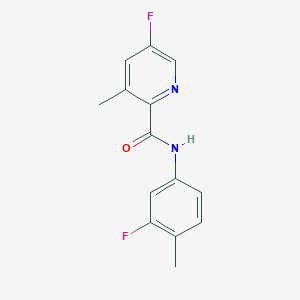

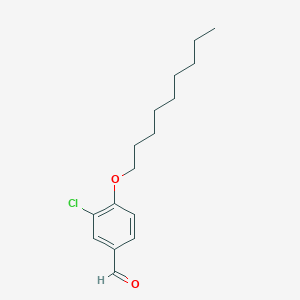

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide, also known as alogliptin, is a pyridine-based antidiabetic drug. Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which is used to treat type 2 diabetes mellitus. This drug has been approved by the US Food and Drug Administration (FDA) in 2013 and is currently available in the market under the brand name Nesina.

Mechanism of Action

Alogliptin exerts its antidiabetic effects by inhibiting the activity of DPP-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved glycemic control.

Biochemical and Physiological Effects:

Alogliptin has been shown to improve glycemic control by reducing fasting and postprandial blood glucose levels in patients with type 2 diabetes mellitus. Alogliptin also reduces HbA1c levels, a measure of long-term glycemic control. In addition, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide has been shown to have beneficial effects on beta-cell function and insulin sensitivity.

Advantages and Limitations for Lab Experiments

Alogliptin has several advantages as a research tool. It is a highly specific and selective DPP-4 inhibitor, which makes it a valuable tool for studying the role of DPP-4 in glucose homeostasis and other physiological processes. Alogliptin is also relatively safe and well-tolerated, which makes it suitable for use in preclinical and clinical studies.

However, there are also some limitations to the use of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide in research. Alogliptin has a relatively short half-life, which may limit its usefulness in certain experimental settings. In addition, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide may interact with other drugs or compounds, which could complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide. One area of interest is the potential role of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. Another area of interest is the potential use of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide in combination with other antidiabetic drugs, such as metformin or insulin. Finally, there is ongoing research into the molecular mechanisms underlying the antidiabetic effects of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide, which may lead to the development of new and more effective treatments for type 2 diabetes mellitus.

Synthesis Methods

The synthesis of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide involves the reaction of 3-fluoro-4-methylbenzaldehyde with 2-cyanopyridine in the presence of a base to form the intermediate 5-fluoro-3-methyl-2-[(3-fluoro-4-methylphenyl) amino] pyridine. This intermediate is then reacted with ethyl chloroformate to form the final product, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide.

Scientific Research Applications

Alogliptin has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. Several clinical trials have demonstrated the efficacy of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide in lowering blood glucose levels and improving glycemic control in patients with type 2 diabetes mellitus. Alogliptin has also been shown to have a favorable safety profile, with a low incidence of adverse events.

properties

IUPAC Name |

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N2O/c1-8-3-4-11(6-12(8)16)18-14(19)13-9(2)5-10(15)7-17-13/h3-7H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIOSDFVZKIJMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NC=C(C=C2C)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide](/img/structure/B2590038.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2590040.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2590041.png)

![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2590042.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide](/img/structure/B2590060.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2590061.png)